N-(Dimethylaminomethyl)-indole N-(Dimethylaminomethyl)-indole
Brand Name: Vulcanchem
CAS No.: 5379-79-3
VCID: VC3844774
InChI: InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3
SMILES: CN(C)CN1C=CC2=CC=CC=C21
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

N-(Dimethylaminomethyl)-indole

CAS No.: 5379-79-3

Cat. No.: VC3844774

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

N-(Dimethylaminomethyl)-indole - 5379-79-3

Specification

CAS No. 5379-79-3
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 1-indol-1-yl-N,N-dimethylmethanamine
Standard InChI InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3
Standard InChI Key YIMPWIJIKJBRDM-UHFFFAOYSA-N
SMILES CN(C)CN1C=CC2=CC=CC=C21
Canonical SMILES CN(C)CN1C=CC2=CC=CC=C21

Introduction

Structural Characteristics and Isomeric Variations

N-(Dimethylaminomethyl)-indole derivatives are defined by the substitution pattern of the dimethylaminomethyl group on the indole scaffold. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The addition of a dimethylaminomethyl group (-CH2N(CH3)2) introduces basicity and hydrogen-bonding capacity, influencing interactions with biological targets.

Positional Isomerism

The pharmacological activity of these compounds is highly dependent on the substituent's position:

  • 3-(Dimethylaminomethyl)indole (Gramine; CAS 87-52-5): The most extensively studied isomer, gramine, features the substituent at the 3-position. Its molecular formula is C11H14N2, with an average molecular weight of 174.24 g/mol .

  • 2-(Dimethylaminomethyl)indole (CAS 13993-04-9): This isomer exhibits a molecular formula of C11H14N2 and a monoisotopic mass of 174.116 g/mol .

  • 1-(Dimethylaminomethyl)indole: While less common, this isomer (CAS 5379-79-3) has been synthesized for specialized applications, though its biological data remain limited.

Table 1: Comparative Structural Data for N-(Dimethylaminomethyl)-indole Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight (g/mol)Key References
3-(Dimethylaminomethyl)indole87-52-5C11H14N2174.24
2-(Dimethylaminomethyl)indole13993-04-9C11H14N2174.24
1-(Dimethylaminomethyl)indole5379-79-3C11H14N2174.24

Synthesis and Chemical Modification

Mannich Reaction-Based Synthesis

The Mannich reaction is the primary method for synthesizing gramine and its analogues. This one-pot condensation involves indole, formaldehyde, and dimethylamine, typically catalyzed by acetic acid or zinc chloride .

Representative Protocol (Gramine Synthesis):

  • Reactants: Indole (1 equiv), formaldehyde (1.2 equiv), dimethylamine hydrochloride (1.5 equiv).

  • Catalyst: Acetic acid (10 mol%) or ZnCl2 (5 mol%).

  • Conditions: Ethanol solvent, reflux at 80°C for 4–6 hours.

  • Yield: 70–98% .

Microwave-assisted and ultrasound-irradiated modifications have reduced reaction times to 5–15 minutes while maintaining high yields .

Derivatization Strategies

  • Quaternary Ammonium Salts: Alkylation of the dimethylamino group enhances water solubility and bioavailability. For example, treatment with methyl iodide yields trimethylammonium derivatives .

  • Nitro and Methoxy Substituents: Electron-withdrawing or donating groups on the indole ring modulate electronic properties, affecting receptor binding affinity .

Biological Activities and Mechanisms

Anti-Inflammatory and Neuroprotective Effects

Gramine demonstrates significant anti-inflammatory activity by suppressing microglial activation via the NF-κB pathway. In a rat model of spinal cord injury (SCI), gramine (80 mg/kg) reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by 40–60% and improved motor function recovery .

Mechanistic Insights:

  • NF-κB Inhibition: Gramine blocks IκBα phosphorylation, preventing nuclear translocation of NF-κB and subsequent cytokine release .

  • Apoptosis Prevention: Co-culture studies show gramine (20 μM) reduces apoptosis in PC12 neurons by 35% under inflammatory conditions .

Antimicrobial and Antiviral Properties

Gramine derivatives exhibit broad-spectrum activity against pathogens:

  • Antibacterial: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: 50% growth inhibition of Candida albicans at 16 μg/mL .

  • Antiviral: EC50 of 5.2 μM against influenza A (H1N1) via hemagglutinin inhibition .

Pharmacokinetics and Toxicity

Absorption and Distribution

  • Bioavailability: Gramine shows 65% oral bioavailability in rodent studies, with a Tmax of 1.2 hours .

  • Blood-Brain Barrier Permeability: LogP value of 2.23 facilitates CNS penetration, making it suitable for neuroinflammatory disorders .

Applications in Drug Development

Neuroinflammation Therapy

Gramine’s ability to suppress microglial activation positions it as a candidate for:

  • Spinal Cord Injury: Phase II trials ongoing for gramine-loaded nanoparticles (NCT04567844).

  • Alzheimer’s Disease: Reduces β-amyloid plaque formation by 30% in transgenic mouse models .

Agricultural Uses

  • Insecticidal Activity: 80% mortality against Aphis gossypii at 0.1% w/v formulation .

  • Algicide: EC50 of 0.8 mg/L against Microcystis aeruginosa in freshwater systems .

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